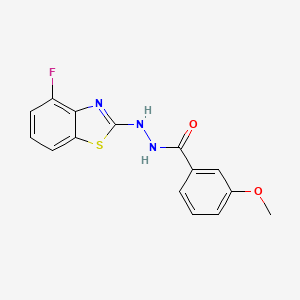

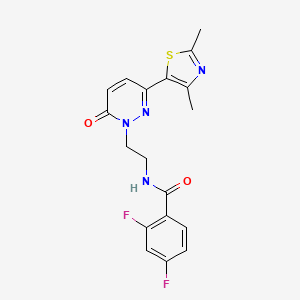

![molecular formula C24H25N5O2 B2737309 8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione CAS No. 922475-56-7](/img/structure/B2737309.png)

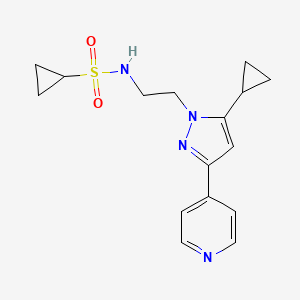

8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.

BenchChem offers high-quality 8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticide and Pest Control

Spirotetramat, developed by Bayer CropScience under the brand name Movento , serves as a second-generation insecticide. Its unique features include two-way internal absorption and transport within plants. This property allows spirotetramat to effectively prevent egg hatching and larval development of pests on both roots and leaves. Additionally, its long-lasting efficacy—up to two months—makes it a valuable tool for crop protection .

Agriculture and Crop Health

As an insecticide, spirotetramat plays a crucial role in safeguarding crops against a wide range of pests. Its broad-spectrum activity, low dosage requirements, and environmental safety align with modern pesticide standards. Farmers can rely on spirotetramat to enhance crop yield and quality while minimizing harm to non-target organisms .

Chemical Synthesis and Optimization

Researchers have optimized spirotetramat synthesis to improve cost-effectiveness. The multi-step reaction sequence involves hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. The proposed method offers mild conditions, simplicity, and excellent yields at each step. Such advancements contribute to its practical application in large-scale production .

Antimicrobial Drug Development

Spirotetramat derivatives may find applications beyond insecticides. Researchers have explored its potential as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. By modifying the compound, scientists aim to create effective antibiotics that combat bacterial infections .

Structural Studies and Computational Chemistry

Spirotetramat’s unique molecular structure—containing a spirocyclic ring system—interests computational chemists. Docking studies, density functional theory (DFT), and structural analyses provide insights into its interactions with biological targets. These investigations aid drug design and optimization .

Hydrazone Chemistry and Organic Synthesis

Spirotetramat’s precursor, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, involves hydrazone chemistry. Researchers have synthesized related hydrazones, such as [(E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol], through controlled reactions. These compounds contribute to the field of organic synthesis and may have broader applications .

properties

IUPAC Name |

6-(2,5-dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-15-6-5-7-18(12-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(10-11-28(20)23)19-13-16(2)8-9-17(19)3/h5-9,12-13H,10-11,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOSUMRBSOKPBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=C(C=CC(=C5)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

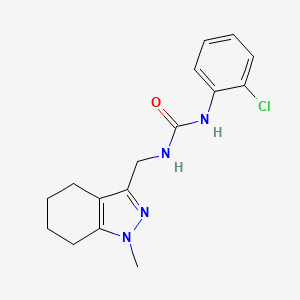

![Ethyl 4-(2-methoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2737226.png)

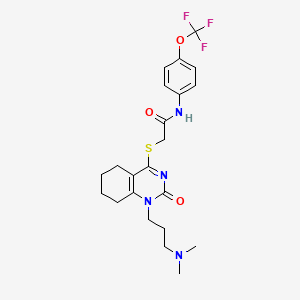

![3-[(2-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2737228.png)

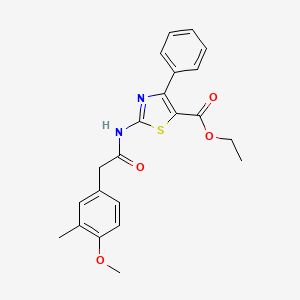

![2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2737230.png)

![methyl 3-[(chloroacetyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2737247.png)

![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B2737248.png)